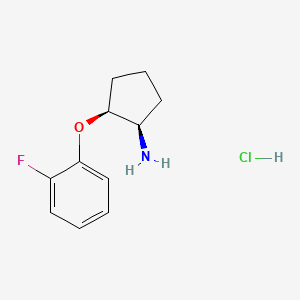

(1R,2S)-2-(2-Fluorophenoxy)cyclopentan-1-amine;hydrochloride

Description

(1R,2S)-2-(2-Fluorophenoxy)cyclopentan-1-amine hydrochloride is a chiral cyclopentane-based amine derivative with a 2-fluorophenoxy substituent. Its molecular formula is C₁₁H₁₄ClFNO (based on structural data from ), with a molecular weight of 238.27 g/mol. The compound features a cyclopentane ring with stereospecific substitution: the amine group is at position 1 (R-configuration), and the 2-fluorophenoxy group is at position 2 (S-configuration).

Properties

IUPAC Name |

(1R,2S)-2-(2-fluorophenoxy)cyclopentan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO.ClH/c12-8-4-1-2-6-10(8)14-11-7-3-5-9(11)13;/h1-2,4,6,9,11H,3,5,7,13H2;1H/t9-,11+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDZUHIDNWPXILV-XQKZEKTMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)OC2=CC=CC=C2F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H](C1)OC2=CC=CC=C2F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally analogous fluorinated cyclopropanamine and cyclopentanamine hydrochlorides, focusing on molecular properties, substituent effects, and stability trends.

Table 1: Structural and Molecular Comparison

Key Comparisons

Ring Size and Conformational Rigidity The target compound’s cyclopentane ring () provides greater conformational flexibility compared to cyclopropane derivatives (e.g., ), which are more rigid due to their strained three-membered rings. This flexibility may influence binding affinity in biological targets.

Substituent Effects The 2-fluorophenoxy group in the target compound introduces steric bulk and electronic effects distinct from halogenated aryl groups (e.g., 3-chloro-4-fluorophenyl in ). The phenoxy group’s oxygen atom may enhance hydrogen-bonding capacity, whereas halogens (F, Cl) in other compounds contribute to lipophilicity and metabolic stability.

Stability in Biological Matrices

- While direct stability data for the target compound are unavailable, studies on (1R,2S)-(−)-ephedrine hydrochloride (MPPH) () reveal that amine hydrochlorides degrade significantly in urine and plasma over time, especially in the presence of E. coli (e.g., 30–70% degradation after six months at -20°C).

- Cyclopropane derivatives (e.g., ) are likely more stable than cyclopentane analogs due to reduced ring strain and slower enzymatic degradation.

Cyclopropanamine hydrochlorides () are more commonly synthesized, likely due to established protocols for sp³-hybridized carbon-nitrogen bond formation.

Research Implications and Gaps

Pharmacological Potential: The target compound’s fluorophenoxy group warrants exploration in serotonin or adrenergic receptor modulation, given structural similarities to known bioactive amines.

Stability Studies : Urgent need for stability assays in biological matrices (e.g., plasma, urine) to assess degradation kinetics, as seen in MPPH studies.

Stereochemical Impact : The (1R,2S) configuration may confer unique selectivity; enantiomeric comparisons are critical for drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.